Bienvenue dans la boutique en ligne BenchChem!

1-(Furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide

Lipophilicity Drug-likeness Bioisosterism

1-(Furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide (CAS 910443-32-2) is a heterocyclic building block belonging to the 5-oxopyrrolidine-3-carboxamide class, characterized by a furan-2-ylmethyl substituent at the N1 position of the γ‑lactam ring. With a molecular formula of C₁₀H₁₂N₂O₃ and a molecular weight of 208.22 g·mol⁻¹, the compound features a primary carboxamide at the 3‑position, a tertiary amide (lactam) carbonyl at the 5‑position, and a furan oxygen that serves as an additional hydrogen‑bond acceptor.

Molecular Formula C10H12N2O3
Molecular Weight 208.21 g/mol
CAS No. 910443-32-2
Cat. No. B1340973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide
CAS910443-32-2
Molecular FormulaC10H12N2O3
Molecular Weight208.21 g/mol
Structural Identifiers
SMILESC1C(CN(C1=O)CC2=CC=CO2)C(=O)N
InChIInChI=1S/C10H12N2O3/c11-10(14)7-4-9(13)12(5-7)6-8-2-1-3-15-8/h1-3,7H,4-6H2,(H2,11,14)
InChIKeyBKYKVICDINFOJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide (CAS 910443-32-2): Core Scaffold Identity and Procurement-Relevant Physicochemical Profile


1-(Furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide (CAS 910443-32-2) is a heterocyclic building block belonging to the 5-oxopyrrolidine-3-carboxamide class, characterized by a furan-2-ylmethyl substituent at the N1 position of the γ‑lactam ring . With a molecular formula of C₁₀H₁₂N₂O₃ and a molecular weight of 208.22 g·mol⁻¹, the compound features a primary carboxamide at the 3‑position, a tertiary amide (lactam) carbonyl at the 5‑position, and a furan oxygen that serves as an additional hydrogen‑bond acceptor . The computed partition coefficient (LogP) of ‑0.9995 and topological polar surface area (TPSA) of 76.54 Ų place this compound in a favorable region of oral drug‑like chemical space, distinct from more lipophilic N‑benzyl or N‑methyl analogs .

Why 1-(Furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide Cannot Be Simply Replaced by Other 5‑Oxopyrrolidine‑3‑carboxamide Analogs


Within the 5‑oxopyrrolidine‑3‑carboxamide family, the nature of the N1‑substituent is a critical determinant of lipophilicity, hydrogen‑bonding capacity, and metabolic stability [1]. The furan‑2‑ylmethyl group introduces an oxygen heteroatom directly into the aromatic ring, endowing the molecule with an additional hydrogen‑bond acceptor site (furan oxygen) that is absent in N‑methyl, N‑benzyl, and N‑thiophenylmethyl comparators [2]. This structural feature reduces LogP by approximately two log units relative to a phenyl‑based bioisostere, thereby improving aqueous solubility and potentially mitigating hERG‑ and CYP‑related off‑target liabilities [3]. Because these properties are not conserved across the class, substituting this compound with a simpler N‑alkyl or N‑benzyl analog without re‑optimizing downstream physicochemical and pharmacological profiles carries a high risk of altering potency, selectivity, and developability outcomes in medicinal chemistry programs [4].

Quantitative Differentiation Evidence: 1-(Furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide Versus Closest Analogs


LogP Reduction Relative to N‑Benzyl Analog: A Two‑Unit Lipophilicity Advantage

The furan‑2‑ylmethyl group acts as a phenyl bioisostere that lowers LogP by approximately two logarithmic units compared with a benzyl (phenyl‑containing) substituent [1]. The target compound has a computed LogP of –0.9995 (Fluorochem) or 0.1134 (ChemScene), whereas the direct benzyl analog 1‑benzyl‑5‑oxopyrrolidine‑3‑carboxamide (C₁₂H₁₄N₂O₂, MW 218.25, CAS 116041‑19‑1) is expected to have a LogP approximately 1.5–2.0 units higher based on the additional three‑carbon phenyl contribution . This difference places the furan‑containing compound in a more favorable oral drug‑like property space (LogP < 3) and predicts superior aqueous solubility.

Lipophilicity Drug-likeness Bioisosterism

Hydrogen‑Bond Acceptor Count Advantage Over N‑Methyl and N‑Benzyl Analogs

The target compound possesses three hydrogen‑bond acceptor (HBA) sites: the γ‑lactam carbonyl, the primary carboxamide carbonyl, and the furan ring oxygen . In contrast, the N‑methyl analog 1‑methyl‑5‑oxopyrrolidine‑3‑carboxamide (C₆H₁₀N₂O₂, CAS 89677‑16‑7) and the N‑benzyl analog each provide only two HBA sites . The additional furan oxygen can engage in hydrogen bonding with target proteins or influence crystal packing and solubility, providing a pharmacophoric feature that cannot be replicated by simple alkyl or phenyl substituents [1].

Hydrogen bonding Pharmacophore Target engagement

Purity Differentiation: 97% Standard Versus 95% for the N‑Benzyl Analog

Multiple independent vendors list 1‑(furan‑2‑ylmethyl)‑5‑oxopyrrolidine‑3‑carboxamide at ≥97% purity as their standard specification (Fluorochem, ChemScene, Leyan, CymitQuimica) . In contrast, the closest benzyl analog 1‑benzyl‑5‑oxopyrrolidine‑3‑carboxamide is commercially available at a minimum purity of 95% from major suppliers (AKSci) . A 2‑percentage‑point purity advantage reduces the probability of impurity‑driven false positives or skewed dose‑response data in biological assays, particularly when screening at high compound concentrations.

Purity Reproducibility Procurement specification

Patent‑Validated Scaffold Privilege: 5‑Oxopyrrolidine‑3‑carboxamide as a Nav1.8 and CCR5 Pharmacophore

The 5‑oxopyrrolidine‑3‑carboxamide core has been independently validated in patents and primary literature as a productive scaffold for two distinct therapeutic target classes. Merck Sharp & Dohme patented this scaffold as Nav1.8 voltage‑gated sodium channel inhibitors for pain and itch disorders (WO 2021/257420 A1), demonstrating that the γ‑lactam‑carboxamide framework supports potent channel blockade [1]. Independently, Imamura et al. showed that N‑substituent variation on the same scaffold modulates CCR5 antagonism over a 50‑fold IC₅₀ range (1.9 µM → 0.038 µM), with the benzyl‑substituted analog achieving the highest affinity [2]. The furan‑2‑ylmethyl variant combines the scaffold’s validated pharmacophoric geometry with a heteroaromatic substituent that offers tunable lipophilicity and hydrogen‑bonding capacity not available with simple alkyl or phenyl groups.

Ion channels Pain Antiviral Scaffold privilege

Expanded Synthetic Versatility: The Carboxamide Handle Enables Direct Derivatization Without Protecting‑Group Chemistry

The primary carboxamide at the 3‑position of the pyrrolidine ring provides a ready handle for amide coupling, hydrolysis, or Curtius rearrangement, enabling direct incorporation into larger molecular architectures without the need for protecting‑group manipulation . This contrasts with the parent 5‑oxopyrrolidine‑3‑carboxylic acid (CAS 14466‑21‑8), which requires activation and coupling steps, and with simple 5‑oxopyrrolidine scaffolds lacking the 3‑carboxamide functionality. The compound is listed by Kuujia as a key intermediate in the synthesis of bioactive molecules, including protease inhibitors and kinase modulators [1].

Medicinal chemistry Library synthesis Parallel chemistry

Optimal Procurement and Deployment Scenarios for 1-(Furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide


Lead Optimization Programs Requiring Reduced Lipophilicity Without Scaffold Hopping

When a medicinal chemistry program has identified a 5‑oxopyrrolidine‑3‑carboxamide hit but requires LogP reduction to improve solubility and mitigate hERG or CYP liabilities, the furan‑2‑ylmethyl analog offers a direct bioisosteric replacement for N‑benzyl or N‑phenyl derivatives. The approximately two‑unit LogP reduction preserves the scaffold’s validated pharmacophore geometry (Nav1.8, CCR5) while improving predicted ADME properties [1][2]. Procuring this compound as a 97%‑pure building block from vendors such as Fluorochem or ChemScene ensures consistent quality for SAR exploration.

Fragment‑Based or Parallel Library Synthesis Leveraging the Carboxamide Handle

The primary carboxamide at the 3‑position enables direct amide coupling, dehydration, or rearrangement chemistry to generate diverse analog libraries without intermediate protecting‑group steps . This makes the compound suitable for high‑throughput parallel synthesis in both academic and industrial settings, where step‑count reduction directly impacts cost and timeline. The furan oxygen provides an additional hydrogen‑bond interaction site that can be exploited in structure‑based design to achieve binding poses not accessible with N‑methyl or N‑benzyl analogs [3].

Crystallography and Solid‑State Studies Exploiting the Furan Oxygen as an H‑Bond Acceptor

For research groups studying hydrogen‑bonding networks in small‑molecule crystals or protein‑ligand co‑crystals, the furan oxygen provides a third H‑bond acceptor that is absent in phenyl‑ and alkyl‑substituted 5‑oxopyrrolidine‑3‑carboxamides [3]. Recent single‑crystal structural analyses confirm that the furan heteroatom participates in distinct C11(6) chain hydrogen‑bonding motifs not observed with thiophene or benzene spacers [4]. The compound’s 97% purity and well‑characterized physicochemical profile (LogP, TPSA) support reproducible crystallization studies.

Ion Channel and GPCR Drug Discovery on a Dual‑Validated Scaffold

Organizations pursuing Nav1.8 inhibitors for pain/itch indications or CCR5 antagonists for anti‑HIV‑1 programs can use 1‑(furan‑2‑ylmethyl)‑5‑oxopyrrolidine‑3‑carboxamide as a starting scaffold. The core has been independently validated in both target classes, with the Merck patent (WO 2021/257420 A1) covering Nav1.8 applications [1] and Imamura et al. demonstrating CCR5 antagonism with N‑substituent‑dependent IC₅₀ values spanning 1.9 µM to 0.038 µM [2]. The furan substituent provides a favorable LogP window for CNS‑penetrant Nav1.8 programs while retaining the scaffold’s antiviral potential.

Quote Request

Request a Quote for 1-(Furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.